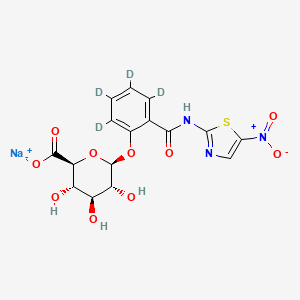

Tizoxanide glucuronide-d4 (sodium)

CAS No.:

Cat. No.: VC16664569

Molecular Formula: C16H14N3NaO10S

Molecular Weight: 467.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N3NaO10S |

|---|---|

| Molecular Weight | 467.4 g/mol |

| IUPAC Name | sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |

| Standard InChI | InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1/i1D,2D,3D,4D; |

| Standard InChI Key | HJXNHPDNJXKILF-LDVZUDBRSA-M |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tizoxanide glucuronide-d4 (sodium) is characterized by a sulfonamide group derived from tizoxanide, conjugated to a glucuronic acid moiety via a β-glycosidic bond. The deuterium atoms are strategically incorporated at four positions, typically on the benzene ring or glucuronide component, to maintain metabolic stability without altering pharmacological activity . The sodium counterion stabilizes the compound in solution, critical for its use in biological assays.

Table 1: Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 445.39 g/mol |

| Solubility | >50 mg/mL in aqueous buffers (pH 7.4) |

| Deuterium Positions | Four, on aromatic or glucuronide regions |

| Key Functional Groups | Sulfonamide, glucuronide, sodium ion |

Synthesis and Industrial Production

Isotopic Labeling and Glucuronidation

The synthesis involves two primary steps: (1) deuterium incorporation into tizoxanide using deuterated reagents under controlled conditions (e.g., DO or deuterated acids), and (2) enzymatic or chemical glucuronidation. UDP-glucuronosyltransferase (UGT) enzymes catalyze the conjugation of glucuronic acid to tizoxanide-d4 in hepatic microsomes, though industrial-scale production often employs chemical glucuronidation to improve yield .

Quality Control

Industrial batches are validated via liquid chromatography–tandem mass spectrometry (LC-MS/MS) to ensure isotopic purity (>98% deuterium enrichment) and absence of unlabeled contaminants. The sodium salt is crystallized from ethanol-water mixtures, yielding a hygroscopic powder stable at -20°C .

Pharmacokinetics and Metabolic Profile

Absorption and Distribution

Biological Activity and Antiparasitic Mechanisms

Activity Against Cryptosporidium parvum

Tizoxanide glucuronide-d4 inhibits both asexual and sexual stages of C. parvum development in HCT-8 enterocytic cells, with median inhibitory concentrations (MIC) varying by life cycle stage:

Table 2: Antiparasitic Activity Profile

| Parasite Stage | MIC (μg/mL) |

|---|---|

| Sporozoite | 2.2 |

| Asexual (Trophozoite) | 11.7 |

| Sexual (Gametocyte) | 2.8 |

Mechanistically, it disrupts pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic energy metabolism, leading to ATP depletion and parasite death .

Analytical Methods for Quantification

LC-MS/MS Validation

A validated LC-MS/MS method quantifies tizoxanide glucuronide-d4 across matrices (plasma, cell culture media) with a linear range of 15.6–1000 ng/mL. Key parameters include:

-

Precision: Intra-day CV <8.5%

-

Accuracy: 98.2–106.7% recovery

-

Ionization: Negative-mode electrospray (m/z 445.1 → 269.0)

Matrix effects are mitigated using deuterated internal standards (e.g., tizoxanide-d4), ensuring reliable quantification in complex biological samples .

Applications in Pharmaceutical Research

Metabolic Pathway Elucidation

The compound’s deuterium labeling enables precise tracking of glucuronidation kinetics in hepatocyte models. Studies using human liver microsomes reveal a glucuronidation rate of 12.3 pmol/min/mg protein, comparable to non-deuterated analogs .

Drug-Drug Interaction Studies

Tizoxanide glucuronide-d4 serves as a probe substrate for UGT1A1 and UGT1A3, identifying inhibitors (e.g., atazanavir) and inducers (e.g., rifampicin) of glucuronidation pathways. Such data inform dose adjustments for combination therapies .

Comparative Analysis with Related Compounds

Table 3: Key Differentiators from Structural Analogs

| Compound | Molecular Weight | Key Feature |

|---|---|---|

| Tizoxanide | 307.3 g/mol | Parent compound; no glucuronidation |

| Nitazoxanide | 356.2 g/mol | Prodrug; requires hydrolysis |

| Estriol 3-glucuronide | 464.4 g/mol | Hormonal conjugate; no deuterium |

Tizoxanide glucuronide-d4’s isotopic labeling and dual antiparasitic/antiviral activity distinguish it from non-deuterated glucuronides, which lack metabolic tracer capabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume